

MGCD-265 as a multi-targeted tyrosine kinase inhibitor

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Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

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An In-Depth Technical Guide to **MGCD-265** (Glesatinib): A Multi-Targeted Tyrosine Kinase Inhibitor

Executive Summary

MGCD-265, also known as Glesatinib, is an orally bioavailable, ATP-competitive small molecule that functions as a multi-targeted tyrosine kinase inhibitor.^{[1][2]} Developed to target key pathways in tumor growth, angiogenesis, and metastasis, **MGCD-265** potently inhibits a specific spectrum of receptor tyrosine kinases (RTKs). Its primary targets include the mesenchymal-epithelial transition factor (c-Met), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Ron, and Tie-2.^{[1][3][4][5]} Additionally, it has shown inhibitory activity against AXL and the Smoothened (Smo) receptor.^{[6][7][8]} This guide provides a comprehensive overview of the preclinical and clinical data on **MGCD-265**, detailing its mechanism of action, inhibitory activity, experimental protocols, and clinical development landscape.

Mechanism of Action and Signaling Pathways

MGCD-265 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of several critical RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling.^{[1][9]} The dysregulation of these signaling pathways is a known driver in the initiation and progression of various human cancers.^{[4][9]}

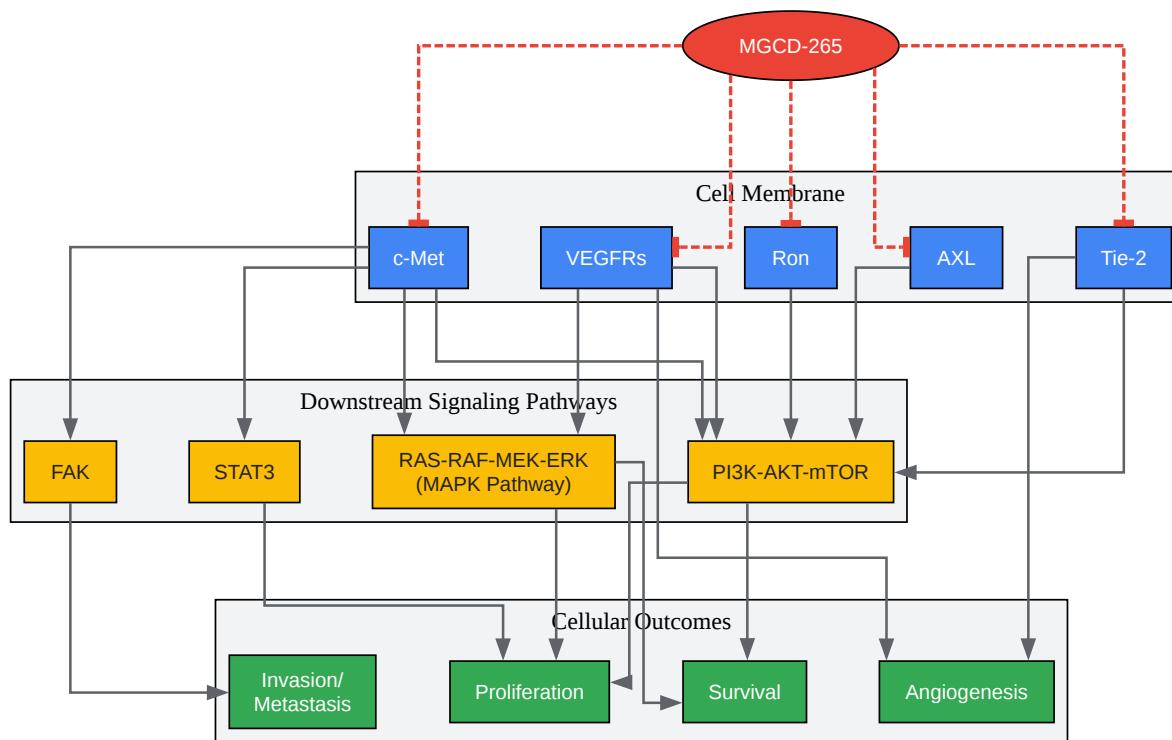
Primary Kinase Targets

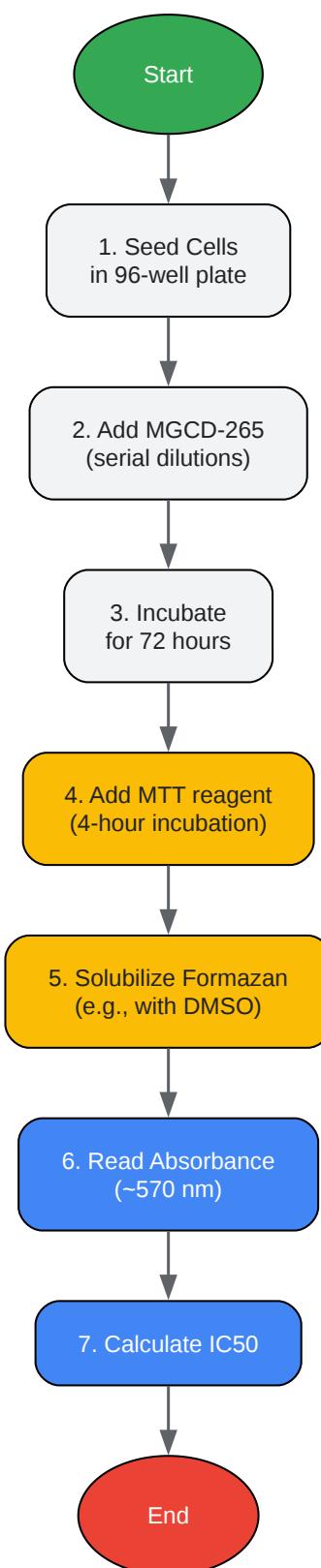
The principal targets of **MGCD-265** are central to processes of cell proliferation, survival, and angiogenesis:

- c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met activation, through mutation, amplification, or overexpression, promotes tumor growth, invasion, and metastasis.[\[9\]](#)
- VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): These receptors are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. [\[1\]](#)[\[5\]](#)
- Ron (Recepteur d'Origine Nantaise): A member of the Met family, Ron activation is implicated in tumor cell scattering, invasion, and survival.[\[1\]](#)[\[4\]](#)
- Tie-2 (Tek Angiopoietin Receptor): This kinase plays a crucial role in vascular stability and angiogenesis.[\[1\]](#)[\[4\]](#)[\[10\]](#)
- AXL: Overexpression and activation of AXL are associated with tumor progression and resistance to other targeted therapies.[\[7\]](#)[\[9\]](#)

Inhibition of Downstream Signaling

By inhibiting these primary kinases, **MGCD-265** effectively blocks their downstream signaling cascades. In c-Met-driven cancer cells, **MGCD-265** has been shown to inhibit the phosphorylation of c-Met and subsequently suppress the activation of key pathways including Erk, Akt, Stat3, and Fak.[\[1\]](#) This disruption leads to decreased cell proliferation and the induction of apoptosis.[\[1\]](#) Furthermore, its anti-angiogenic properties are demonstrated by the downregulation of genes such as VEGF and IL-8 in in vivo models.[\[1\]](#)





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